![molecular formula C13H14N2O2 B1267745 Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate CAS No. 59746-98-4](/img/structure/B1267745.png)
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate, also known as ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate, is a synthetic organic compound with a variety of applications in the scientific research field. This compound is synthesized using a specific set of chemical reactions and can be used in laboratory experiments to investigate a variety of biological and physiological processes.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used as a precursor in reactions leading to the construction of heterocycles . It can be used in the synthesis of common heterocyclic compounds as well as uncommon ones such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .
Synthesis of Entacapone
Entacapone is a drug used in the treatment of Parkinson’s disease. Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate can be used in the synthesis of Entacapone . The synthesis involves amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide .
Dye-Sensitized Solar Cells (DSSCs)
This compound can be used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m^2, and fill factor (FF) =56% .
Spectroscopic Studies
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate can be used in spectroscopic studies . These studies can provide valuable information about the structure and properties of the compound .
Synthesis of 4-Hydroxy-2-(Trifluoromethyl)
This compound can be synthesized by the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives . This synthesis can be achieved using sodium hydride in acetonitrile by conventional and microwave irradiation methods .
Synthesis of Polyfunctional Heterocyclic Compounds
Cyanoacetic acid hydrazide, a derivative of this compound, can be used as an intermediate for the synthesis of a wide variety of heterocyclic compounds . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .
Mechanism of Action
Target of Action
It’s known that cyanoacetohydrazides, which are related compounds, are used as precursors in reactions leading to the construction of heterocycles . These heterocycles can interact with various biological targets, depending on their specific structures.
Mode of Action
It’s known that cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an n- and c-nucleophile . This suggests that Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate might interact with its targets through similar nucleophilic reactions.
Biochemical Pathways
Compounds synthesized from cyanoacetohydrazides are known to be involved in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Result of Action
It’s known that the chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused n-heterocycles , which are an important class of compounds for new drug development.
properties
IUPAC Name |
ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYZZUPYLVGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288376 |
Source
|
Record name | Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
CAS RN |
59746-98-4 |
Source
|
Record name | Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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